molecular formula C9H17N3O B13074575 5-(tert-butoxy)-1,3-dimethyl-1H-pyrazol-4-amine

5-(tert-butoxy)-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13074575
M. Wt: 183.25 g/mol
InChI Key: NVDWCSZFKWJSIY-UHFFFAOYSA-N
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Description

5-(tert-butoxy)-1,3-dimethyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with tert-butoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butoxy)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the tert-butoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(tert-butoxy)-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-(tert-butoxy)-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(tert-butoxy)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pyrazole ring structure also plays a crucial role in its biological activity, potentially affecting signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazol-4-amine: Lacks the tert-butoxy group, which may result in different reactivity and applications.

    5-(tert-butoxy)-1H-pyrazol-4-amine: Similar structure but without the dimethyl groups, leading to variations in chemical properties.

Uniqueness

5-(tert-butoxy)-1,3-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both tert-butoxy and dimethyl groups on the pyrazole ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1,3-dimethyl-5-[(2-methylpropan-2-yl)oxy]pyrazol-4-amine

InChI

InChI=1S/C9H17N3O/c1-6-7(10)8(12(5)11-6)13-9(2,3)4/h10H2,1-5H3

InChI Key

NVDWCSZFKWJSIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)OC(C)(C)C)C

Origin of Product

United States

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